Methyl Oxindole-5-carboxylate
Overview
Description
Methyl Oxindole-5-carboxylate is a derivative of oxindole, a significant heterocyclic compound Oxindoles are known for their diverse biological activities and are found in various natural products and synthetic drugs
Mechanism of Action
Target of Action
Methyl Oxindole-5-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives, in general, are known to interact with multiple receptors, which helps in developing new useful derivatives . They can bind with high affinity to these receptors, resulting in various changes at the cellular level .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules . .
Result of Action
Indole derivatives are known to show various biologically vital properties . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biochemical Analysis
Cellular Effects
Indole derivatives, including Methyl Oxindole-5-carboxylate, have shown various biologically vital properties . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl Oxindole-5-carboxylate typically involves the reaction of oxindole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Methyl Oxindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted oxindole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted oxindole derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
Methyl Oxindole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: this compound is used in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Indole-3-carboxylate: Another indole derivative with similar biological activities.
Oxindole-3-carboxylate: Shares structural similarities and is used in similar applications.
Methyl Indole-6-carboxylate: Known for its use in medicinal chemistry and organic synthesis.
Uniqueness: Methyl Oxindole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-oxo-1,3-dihydroindole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)6-2-3-8-7(4-6)5-9(12)11-8/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBPPDZFRDSSME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378515 | |
Record name | Methyl Oxindole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199328-10-4 | |
Record name | Methyl Oxindole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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